
Early Research on bFGF(119-126) and its
Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: bFGF (119-126)

Cat. No.: B132519 Get Quote

This guide provides an in-depth analysis of the early research surrounding the basic Fibroblast

Growth Factor (bFGF) fragment bFGF(119-126) and its derivatives. It is intended for

researchers, scientists, and drug development professionals interested in the foundational

studies that established the biological activity and mechanism of action of this peptide.

Introduction
Basic Fibroblast Growth Factor (bFGF), a member of the FGF family, is a potent mitogen

involved in various physiological processes, including cell proliferation, differentiation, and

angiogenesis. The peptide fragment corresponding to amino acids 119-126 of human and

bovine bFGF, with the sequence Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu (KRTGQYKL), was identified

in early studies as a biologically active region. This peptide and its derivatives have been

shown to act as antagonists to the full-length bFGF, primarily by inhibiting the dimerization and

activation of its receptors (FGFRs).[1][2] This guide summarizes the key quantitative data from

this early research, details the experimental protocols used, and visualizes the relevant

biological pathways and experimental workflows.

Quantitative Data Summary
The following tables summarize the key quantitative findings from early studies on the inhibitory

activity of bFGF(119-126). The data is primarily derived from the seminal 1993 study by Yayon

et al. published in the Proceedings of the National Academy of Sciences (PNAS).

Table 1: Inhibition of bFGF Binding to its High-Affinity Receptors
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Peptide
Sequence

Cell Line
Experimental
Assay

IC50 (µM) Reference

KRTGQYKL NIH 3T3

Inhibition of ¹²⁵I-

labeled bFGF

binding

~10-20 fold

higher than to

soluble receptor

[3]

KRTGQYKL Soluble FGFR-1

Inhibition of ¹²⁵I-

labeled bFGF

binding

Not explicitly

stated, but

implied to be in

the

submicromolar

range

[3]

Table 2: Inhibition of Endothelial Cell Proliferation

Peptide
Sequence

Cell Line
Experimental
Conditions

Concentration
for Complete
Inhibition

Reference

KRTGQYKL
Bovine Aortic

Endothelial Cells
Basal growth 1 µg/mL [3][4]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early research on

bFGF(119-126).

Cell Proliferation Assay
This protocol was used to assess the effect of bFGF(119-126) on the proliferation of endothelial

cells.

Objective: To determine the inhibitory effect of the KRTGQYKL peptide on the basal and bFGF-

induced proliferation of bovine aortic endothelial cells.

Materials:
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Bovine aortic endothelial cells

Dulbecco's modified Eagle's medium (DMEM)

10% bovine calf serum

24-well plates

KRTGQYKL peptide, dissolved in PBS and filtered

Human recombinant bFGF

Trypsin solution

Coulter Counter

Procedure:

Bovine aortic endothelial cells were seeded in 24-well plates at a density of 5000 cells per

well in DMEM supplemented with 10% bovine calf serum.[3]

The peptide, dissolved in PBS and filtered, was added to the cell cultures daily for a period of

1 to 6 days, as per the experimental design.[3]

For experiments assessing the inhibition of bFGF-induced proliferation, cells were incubated

with a submaximal concentration of the peptide with or without the addition of human

recombinant bFGF at 10 ng/ml.

Cell proliferation was quantified every other day or at the end of the experiment (day 6) by

detaching the cells with trypsin and counting them using a Coulter Counter.[3]

High-Affinity Receptor Binding Assay
This protocol was employed to evaluate the ability of bFGF(119-126) to inhibit the binding of

radiolabeled bFGF to its receptors on NIH 3T3 cells.

Objective: To quantify the inhibition of ¹²⁵I-labeled bFGF binding to high-affinity receptors on

NIH 3T3 cells by the KRTGQYKL peptide.
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Materials:

NIH 3T3 cells

¹²⁵I-labeled bFGF (2 ng/ml)

DMEM with 0.1% BSA

Heparin (200 ng/ml)

KRTGQYKL peptide at various concentrations

Washing buffer

Procedure:

NIH 3T3 cells, known to express FGFR-1, were used for the binding assay.[3]

Cells were incubated with a constant concentration of ¹²⁵I-labeled bFGF (2 ng/ml) in 250 µl of

DMEM containing 0.1% BSA and heparin at 200 ng/ml.[3]

Increasing concentrations of the KRTGQYKL peptide were added to the incubation mixture.

[3]

The incubation was carried out for 90 minutes at 4°C.[3]

After incubation, the cells were washed to remove unbound radiolabeled bFGF.[3]

Cell-associated radioactivity was then determined to quantify the amount of bound ¹²⁵I-

labeled bFGF.[3]

Affinity Labeling of Soluble FGFR-1
This experiment was designed to demonstrate the direct interaction of the peptide with the

bFGF receptor.

Objective: To visualize the inhibition of chemical cross-linking of ¹²⁵I-labeled bFGF to a soluble

form of its receptor (FGFR-1) by the KRTGQYKL peptide.
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Materials:

Soluble FGFR-1 (prepared as described in the original publication)

¹²⁵I-labeled bFGF (2 ng)

Heparin (200 ng/ml)

KRTGQYKL peptide at various concentrations

Cross-linking agent

SDS/7.5% polyacrylamide gel

X-ray film

Procedure:

Washed beads (50 µl) containing immobilized soluble FGFR-1 were incubated with ¹²⁵I-

labeled bFGF (2 ng) in the presence of heparin (200 ng/ml).[3]

The incubation was performed in the absence or presence of different concentrations of the

KRTGQYKL peptide.

After incubation, a chemical cross-linking agent was added to covalently link the bound

bFGF to its receptor.

The resulting protein complexes were separated by SDS/7.5% polyacrylamide gel

electrophoresis.[3]

The gel was then dried and exposed to X-ray film to visualize the radiolabeled complexes.[3]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the bFGF

signaling pathway, the mechanism of inhibition by bFGF(119-126), and the experimental

workflows described above.
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Caption: bFGF Signaling Pathway and Inhibition by bFGF(119-126).
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Caption: Workflow for the Cell Proliferation Assay.
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Caption: Workflow for the Receptor Binding Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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